N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic organic compound that features a benzodioxole ring and a phthalimido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves multi-step chemical processes. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions highlight the compound’s reactivity and functional versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with various molecular targets. It modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one
- N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide
- Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to its combination of a benzodioxole ring and a phthalimido group, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly sets it apart from other similar compounds, making it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H12N2O5 |
---|---|
Molecular Weight |
324.29g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C17H12N2O5/c20-15(18-10-5-6-13-14(7-10)24-9-23-13)8-19-16(21)11-3-1-2-4-12(11)17(19)22/h1-7H,8-9H2,(H,18,20) |
InChI Key |
DRBCKPSOMDOSSD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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